
2,7-Dibromo-9-butyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-butyl-9H-carbazole is a halogenated heterocyclic compound belonging to the carbazole family. Carbazole derivatives are known for their extensive applications in organic electronics, optoelectronics, and materials science due to their excellent electron-donating abilities and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-butyl-9H-carbazole typically involves the bromination of 9-butyl-9H-carbazole. A common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-butyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Coupling Reactions: It can participate in Suzuki, Stille, and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole-quinones.
Reduction Products: Dihydrocarbazoles.
Scientific Research Applications
2,7-Dibromo-9-butyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer light-emitting diodes (PLEDs).
Photovoltaics: Employed in the synthesis of materials for organic photovoltaic cells (OPVs).
Materials Science: Utilized in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-butyl-9H-carbazole involves its interaction with various molecular targets and pathways:
Electron Donor-Acceptor Interactions: The carbazole core acts as an electron donor, while the bromine atoms can participate in electron-acceptor interactions.
Photophysical Properties: The compound exhibits unique photophysical properties, making it suitable for optoelectronic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9H-carbazole
- 3,6-Dibromo-9H-carbazole
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9-Phenylcarbazole
Uniqueness
2,7-Dibromo-9-butyl-9H-carbazole is unique due to its butyl substitution at the 9-position, which enhances its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of solution-processable materials for organic electronics .
Properties
CAS No. |
654675-88-4 |
|---|---|
Molecular Formula |
C16H15Br2N |
Molecular Weight |
381.10 g/mol |
IUPAC Name |
2,7-dibromo-9-butylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-3-8-19-15-9-11(17)4-6-13(15)14-7-5-12(18)10-16(14)19/h4-7,9-10H,2-3,8H2,1H3 |
InChI Key |
UXBOQDGADUITPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B12536178.png)

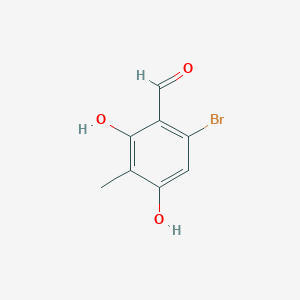
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
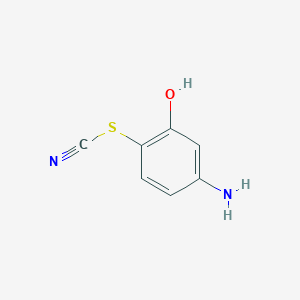
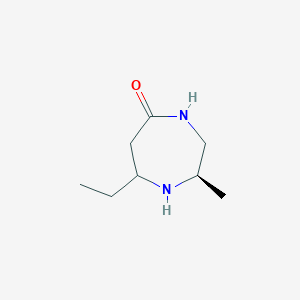

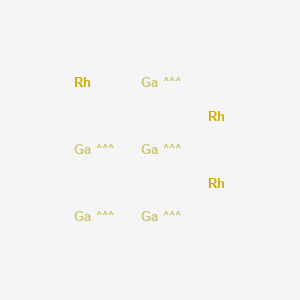
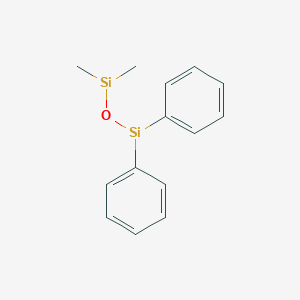
![3-[(3,4-Dimethoxyphenyl)methoxy]propanoic acid](/img/structure/B12536233.png)
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)
![Propanedioic acid, [(8-chloro-5-quinoxalinyl)oxy]-, di-2-propenyl ester](/img/structure/B12536244.png)
![3-{3-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12536248.png)
